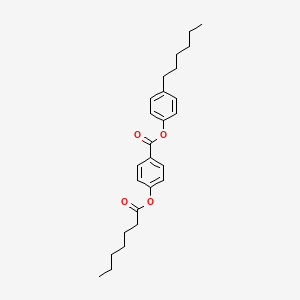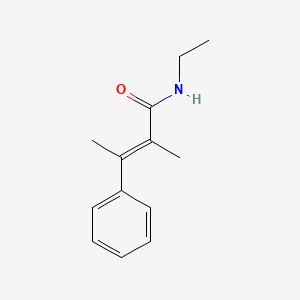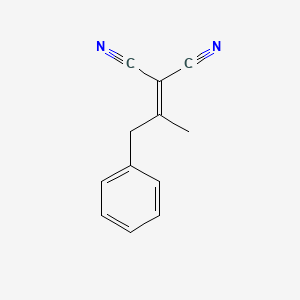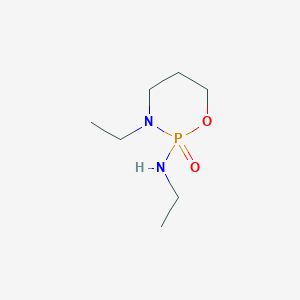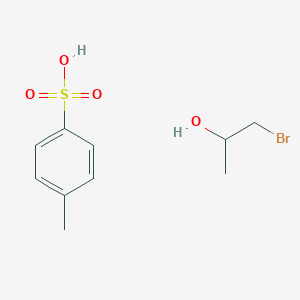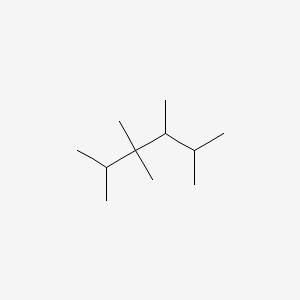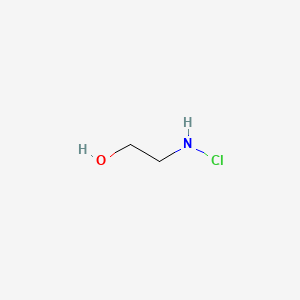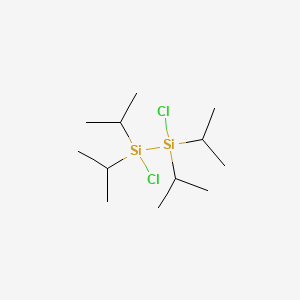![molecular formula C20H32O B14643580 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane CAS No. 53832-45-4](/img/structure/B14643580.png)
2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of covalent bonds with nucleophiles, leading to the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-propanol: Similar in structure but lacks the oxirane ring.
tert-Butylmethanol: Another compound with a similar backbone but different functional groups.
Uniqueness
The presence of the oxirane ring in 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane sets it apart from similar compounds
Propiedades
Número CAS |
53832-45-4 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[3-methyl-6-(4-propan-2-ylphenyl)hexyl]oxirane |
InChI |
InChI=1S/C20H32O/c1-15(2)18-12-10-17(11-13-18)8-6-7-16(3)9-14-19-20(4,5)21-19/h10-13,15-16,19H,6-9,14H2,1-5H3 |
Clave InChI |
CWGHXNUVLLZOKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


